N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12,15-trienamide monoacetate
Description
Properties
CAS No. |
93942-04-2 |
|---|---|
Molecular Formula |
C22H41N3O.C2H4O2 C24H45N3O3 |
Molecular Weight |
423.6 g/mol |
IUPAC Name |
acetic acid;(9E,12E,15E)-N-[2-(2-aminoethylamino)ethyl]octadeca-9,12,15-trienamide |
InChI |
InChI=1S/C22H41N3O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)25-21-20-24-19-18-23;1-2(3)4/h3-4,6-7,9-10,24H,2,5,8,11-21,23H2,1H3,(H,25,26);1H3,(H,3,4)/b4-3+,7-6+,10-9+; |
InChI Key |
FPHSMIOCVMTZLU-ICUOVBAUSA-N |
Isomeric SMILES |
CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)NCCNCCN.CC(=O)O |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)NCCNCCN.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12,15-trienamide monoacetate typically involves the reaction of octadeca-9,12,15-trienoic acid with 2-(2-aminoethylamino)ethanol under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12,15-trienamide monoacetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12,15-trienamide monoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12,15-trienamide monoacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Differences
a) Unsaturation in the Fatty Acid Chain
- Target Compound : Three double bonds (9Z,12Z,15Z) in the octadecatrienamide chain .
- N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)octadec-9-enamide monoacetate (CAS: 93942-09-7): Contains only one double bond (9Z) in the octadecenamide chain, resulting in reduced conformational flexibility compared to the target compound .
- N,N'-[Iminobis(ethyleneiminoethylene)]bis(octadeca-9,12,15-trienamide) monoacetate (CAS: 94023-41-3): Features two octadecatrienamide chains linked via an iminobis(ethyleneiminoethylene) backbone, significantly increasing molecular complexity (C₄₆H₈₃N₅O₄) .
b) Backbone Functionalization
- The target compound has a linear aminoethyl-ethylenediamine backbone, whereas analogues like N,N'-(iminodi-2,1-ethanediyl)bis(9,12,15-octadecatrienamide) (CAS: 94023-41-3) incorporate branched ethyleneimino linkages, altering charge distribution and hydrogen-bonding capacity .
Physicochemical Properties
- The target compound’s triple unsaturation enhances solubility in polar solvents compared to the mono-unsaturated analogue . The bis-trienamide derivative (94023-41-3) exhibits higher hydrophobicity due to dual fatty acid chains, limiting aqueous solubility .
Functional and Application Differences
- Target Compound: Potential use in pH-sensitive liposomes due to its primary amine group, enabling endosomal escape in drug delivery .
- N-Benzyl Analogues (e.g., N-Benzyloctadeca-9,12-dienamide) : Bioactive properties in neuroinflammatory research, highlighting the role of aromatic substituents in receptor targeting .
- Bis-Trienamide (94023-41-3) : Likely serves as a surfactant or membrane stabilizer due to its dual hydrophobic tails .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12,15-trienamide monoacetate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving amidation and salt formation. For example, analogous syntheses (e.g., 2-chloroacetamide derivatives) use refluxing with sodium azide in toluene:water mixtures, monitored by TLC (hexane:ethyl acetate solvent systems), followed by purification via crystallization or solvent extraction . Key parameters affecting yield include reaction time (5–7 hours), stoichiometry of reagents (e.g., 1:1.5 molar ratio of substrate to sodium azide), and solvent polarity. Optimization via fractional factorial design (e.g., varying temperature, solvent ratios) is recommended to maximize purity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming amine and acetate functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies amide and acetate bonds (e.g., C=O stretch at ~1650 cm⁻¹). For purity assessment, reverse-phase HPLC with UV detection (210–280 nm) is preferred, using C18 columns and acetonitrile/water gradients. Cross-validation with elemental analysis ensures stoichiometric accuracy .
Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?
- Methodological Answer : Standardize protocols using Design of Experiments (DoE) to identify critical variables (e.g., reaction time, solvent ratios). Detailed documentation of reaction monitoring (TLC Rf values) and purification steps (crystallization solvents, drying conditions) is essential. Collaborative inter-laboratory studies with shared reference samples (e.g., NMR spectra) mitigate batch-to-batch variability .
Advanced Research Questions
Q. What strategies are recommended for resolving discrepancies in spectroscopic data obtained from different batches of the compound?
- Methodological Answer : Contradictory data (e.g., shifted NMR peaks) may arise from residual solvents or stereochemical variations. Use 2D NMR (COSY, HSQC) to confirm connectivity and detect impurities. Compare HPLC retention times with spiked standards to identify co-eluting contaminants. Statistical tools like principal component analysis (PCA) can cluster batch data and isolate outliers .
Q. How can factorial design be applied to optimize the synthesis parameters of this compound?
- Methodological Answer : A 2³ factorial design evaluates three factors (temperature, solvent ratio, catalyst loading) at two levels. Response variables (yield, purity) are modeled statistically to identify interactions. For example, a central composite design (CCD) with axial points refines optimal conditions. Software tools (e.g., JMP, Minitab) automate analysis and generate contour plots for visualization .
Q. What are the mechanistic insights into the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines) at 40°C/75% RH and pH 1–10. Monitor degradation via UPLC-MS to identify hydrolysis products (e.g., free fatty acids or amine byproducts). Kinetic modeling (Arrhenius equation) predicts shelf-life. For pH-dependent stability, use buffer systems with ionic strength controls to minimize confounding effects .
Q. How can researchers differentiate between polymorphic forms of this compound, and what implications do they have for biological activity?
- Methodological Answer : X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) identify polymorphs. Solvent-mediated crystallization trials (e.g., using ethanol, acetone) explore form diversity. For biological relevance, compare dissolution rates (USP apparatus) and cellular uptake in vitro (e.g., Caco-2 models) to correlate polymorphism with bioavailability .
Methodological Resources
- Synthesis Optimization : Apply CRDC 2020 classifications (e.g., RDF2050112 for reactor design) to scale-up processes .
- Data Analysis : Use comparative frameworks (e.g., PCA, DoE) to address contradictions, as outlined in political science methodologies .
- Theoretical Foundations : Align experimental design with ontological principles (e.g., reaction mechanisms) and epistemological validation (e.g., reproducibility criteria) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
